molecular formula C11H7ClN2 B2844946 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile CAS No. 418762-89-7

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2844946
CAS No.: 418762-89-7
M. Wt: 202.64
InChI Key: OSROJQITBWZVDI-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is a heteroaromatic compound of high interest in scientific research, particularly in the fields of medicinal chemistry and materials science. Its structure features a benzonitrile core substituted with an electron-withdrawing chlorine atom and a 1H-pyrrol-1-yl group, which influences its electronic distribution, lipophilicity, and overall molecular geometry . This combination of substituents makes it a valuable scaffold for constructing more complex molecules. In medicinal chemistry, this compound serves as a versatile building block for the synthesis of novel bioactive molecules. Structurally analogous compounds are frequently investigated for their potential biological activities, which can include antitumor and antimicrobial properties . The mechanism of action for such compounds often involves interaction with enzymatic targets or cellular receptors; the nitrile group can participate in hydrogen bonding with active site residues, while the aromatic systems may engage in π-π stacking interactions with biological macromolecules . The pyrrole heterocycle is a privileged structure in drug discovery, found in numerous natural products and FDA-approved drugs, and is known for its ability to improve pharmacokinetic properties . Beyond pharmaceutical research, this benzonitrile derivative has applications in materials science, where it can be used in the development of organic semiconductors and conductive polymers due to its conjugated aromatic system . Researchers also utilize it as a key intermediate in the synthesis of dyes, pigments, and other specialty chemicals. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROJQITBWZVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 6 1h Pyrrol 1 Yl Benzonitrile and Its Analogs

Strategic Approaches for Constructing the 1H-Pyrrol-1-yl Moiety

The formation of the pyrrole (B145914) ring is a critical step in the synthesis of the target compound. Various classical and modern reactions can be employed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Paal-Knorr Condensation and Variants for Pyrrole Annulation

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for constructing pyrrole rings. bohrium.com The reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.org In the context of synthesizing the target molecule's precursors, the primary amine would be an appropriately substituted aniline, such as 2-amino-6-chlorobenzonitrile (B183317).

The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org While the classic reaction often requires harsh conditions, numerous modern variants have been developed to improve yields and broaden the reaction's applicability under milder conditions. bohrium.com These modifications often involve the use of various catalysts. For instance, iron(III) chloride has been used as an effective catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a 1,4-dicarbonyl equivalent) with amines in water, providing good to excellent yields. organic-chemistry.org Other catalysts, such as bismuth nitrate, have also been shown to be effective. researchgate.net Green chemistry approaches have explored the use of catalysts like smectite clays (B1170129) or even grape juice under solvent-free conditions. bohrium.com

Catalyst / ConditionStarting MaterialsKey Features
Classical Acid Catalysis 1,4-dicarbonyl, primary amineTraditional method, may require high temperatures. organic-chemistry.org
Iron(III) chloride / Water 2,5-dimethoxytetrahydrofuran, amineMild conditions, good to excellent yields, practical. organic-chemistry.org
Bismuth Nitrate Ketone, amineModified Paal-Knorr method with excellent yields. researchgate.net
Smectite Clays 2,5-hexanedione, primary aminesEnvironmentally benign, solvent-free, reusable catalyst. bohrium.com

Cyclocondensation Strategies in Pyrrole-Containing Systems

Beyond the Paal-Knorr reaction, other cyclocondensation strategies are available for pyrrole synthesis. The Hantzsch pyrrole synthesis, for example, involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. researchgate.netsemanticscholar.org The Knorr pyrrole synthesis, another classical method, typically involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group. semanticscholar.org

More contemporary approaches include multicomponent reactions (MCRs), which allow for the construction of complex pyrrole derivatives in a single step from three or more starting materials. researchgate.net For instance, a three-component reaction between β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water can afford 4-hydroxy-5-arylpyrroles. researchgate.net Transition-metal catalysis has also been leveraged to develop novel pyrrole syntheses. A titanium-catalyzed [2+2+1] multicomponent reaction provides a direct route to highly substituted pyrroles, which can be further functionalized. nih.gov These advanced methods offer efficient pathways to pyrrole cores that can be incorporated into the final target structure.

Functionalization and Cross-Coupling Reactions for Benzonitrile (B105546) Scaffolds

The assembly of the final 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile molecule requires the precise functionalization of the benzonitrile ring and the formation of the critical aryl-pyrrole bond.

Halogenation and Nitrile Introduction Strategies

The introduction of the chloro and nitrile functional groups onto the aromatic ring is a key strategic consideration. Electrophilic aromatic substitution is the primary method for halogenation. masterorganicchemistry.com The reaction of an aromatic ring with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, facilitates the substitution of a hydrogen atom for a halogen. masterorganicchemistry.comkhanacademy.org The catalyst polarizes the halogen molecule, making it a more potent electrophile for the aromatic ring to attack. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling for Aryl-Pyrrole Linkages

The formation of the C-N bond between the benzonitrile ring and the pyrrole nitrogen is arguably the most critical step. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation. This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base.

For the synthesis of this compound, this would involve coupling 2,6-dichlorobenzonitrile (B3417380) with pyrrole. The choice of palladium precatalyst and, crucially, the phosphine (B1218219) ligand is vital for achieving high yields. Biaryl phosphane ligands have proven to be particularly effective in promoting these C-N bond-forming reactions. researchgate.net

Alternative palladium-catalyzed strategies include the Suzuki and Negishi couplings. A Suzuki coupling could involve the reaction of a pyrrole-boronic acid with an aryl halide. researchgate.net A general method has also been developed for the Negishi cross-coupling of (pyrrolyl)zinc chloride with a range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, using a palladium precatalyst with a 2-(dialkylphosphino)biphenyl ligand. researchgate.net

Coupling ReactionKey ReactantsCatalyst System (Example)
Buchwald-Hartwig Aryl Halide, PyrrolePd Precatalyst, Biaryl Phosphine Ligand, Base
Suzuki Coupling Aryl Halide, Pyrroleboronic AcidPdCl₂(dppf), Ba(OH)₂ researchgate.net
Negishi Coupling Aryl Halide, (Pyrrolyl)zinc chloridePd Precatalyst, 2-(Dialkylphosphino)biphenyl Ligand researchgate.net

Mitsunobu Reactions in Pyrrole-Aryl Ether Linkage Formation

While this compound features a direct C-N linkage, the Mitsunobu reaction provides a powerful tool for synthesizing analogs containing a pyrrole-aryl ether linkage. nih.gov The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox condensation mechanism. organic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism involves the phosphine activating the azodicarboxylate, which then protonates the acidic nucleophile. The resulting intermediate reacts with the alcohol to form an alkoxyphosphonium salt. Finally, the nucleophile displaces the activated hydroxyl group via an Sₙ2 reaction, leading to a clean inversion of stereochemistry at the alcohol's carbon center. nih.govorganic-chemistry.org

To form a pyrrole-aryl ether linkage, the reaction would couple a phenol (B47542) (as the acidic nucleophile) with a pyrrole bearing a hydroxyalkyl substituent (as the alcohol component), or vice versa. This method is particularly valuable for synthesizing complex molecules where other etherification methods might fail. nih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a paradigm shift in modern organic synthesis, offering significant advantages in efficiency, sustainability, and complexity generation. bohrium.comrsc.orgnih.gov By combining several reaction steps into a single operation without isolating intermediates, these methods reduce waste, save time, and often provide access to complex molecules that would be difficult to obtain through traditional linear synthesis. uctm.edu The pyrrole scaffold, a key component in numerous biologically active compounds and materials, is a prime target for the application of these advanced strategies. bohrium.comresearchgate.net

Domino reactions, also known as cascade reactions, are a powerful subclass of one-pot processes where a series of intramolecular or intermolecular transformations occur sequentially, with the product of one step triggering the next. This approach is particularly effective for constructing fused heterocyclic systems, or pyrrole-annulated derivatives, where the pyrrole ring is integrated into a larger polycyclic structure.

A notable example is a three-component annulation reaction that generates polysubstituted pyrroles in good yields (61-86%). nih.govresearchgate.net This domino process involves five sequential steps in a single flask, starting with the formation of an aryne, followed by alkylation with a Schiff base, intramolecular proton transfer, a 1,3-dipolar cycloaddition, and finally, a dehydrogenative aromatization to form the pyrrole ring. nih.gov Another advanced method is a Palladium-catalyzed decarboxylative domino process that utilizes readily available cyclic carbonates and amines to form highly functionalized pyrroles at room temperature and open to the air. acs.org This reaction is notable for its mild conditions and for generating only CO2 and H2O as byproducts. acs.org Furthermore, acid-promoted cascade sequences have been developed for the one-pot synthesis of fused tricyclic systems like benzofuro[2,3-b]pyrroles. rsc.org

Domino StrategyKey ReactantsCatalyst/ConditionsKey FeaturesReference
Three-Component Annulationα-Silylaryl triflates, Schiff bases, AlkynesNot specifiedFive sequential steps in one flask; Forms polysubstituted pyrroles with regioselectivity. nih.gov
Pd-Catalyzed Decarboxylative AnnulationCyclic carbonates, AminesPalladium catalystOperates at room temperature, open to air; Generates only CO2 and H2O as byproducts. acs.org
Acid-Promoted Cascade Cyclization2-Hydroxybenzaldehydes, Aroylacetonitrilesp-TSA·H2OOne-pot synthesis of fused tricyclic benzofuro[2,3-b]pyrroles via nitrilium trapping. rsc.org

The direct construction of benzonitrile-pyrrole conjugates benefits immensely from emerging one-pot and multicomponent strategies that efficiently forge the crucial aryl-nitrogen bond. These methods offer a direct route to compounds structurally related to this compound.

The classic Paal-Knorr reaction, which typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound, has been successfully adapted for this purpose. scispace.com For instance, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can be synthesized by condensing 3-aminobenzonitrile (B145674) with 2,5-hexanedione, demonstrating a straightforward approach to linking the two rings. scispace.com

More innovative strategies involve novel cycloaddition cascades. One powerful method reacts Lewis acid-activated donor-acceptor cyclopropanes with various nitriles (aliphatic, aromatic, or α,β-unsaturated). nih.govresearchgate.net This process proceeds through a [3+2] dipolar cycloaddition, followed by dehydration and tautomerization, to afford highly substituted pyrroles in moderate to excellent yields. nih.gov This approach is particularly valuable for diversity-oriented synthesis, allowing for the creation of extensive libraries of pyrrole-benzonitrile analogs by varying the substitution on both the cyclopropane (B1198618) and nitrile starting materials. nih.govresearchgate.net

Synthetic StrategyKey ReactantsMechanism HighlightsAdvantagesReference
Paal-Knorr CondensationSubstituted Aminobenzonitrile, 1,4-DiketoneCyclocondensation reaction forming the pyrrole ring.Utilizes readily available starting materials; Direct formation of the N-aryl bond. scispace.com
[3+2] Cycloaddition CascadeDonor-Acceptor Cyclopropane, Substituted BenzonitrileLewis acid-activated cascade involving cycloaddition, dehydration, and tautomerization.High potential for diversity-oriented synthesis; Regiospecific construction of the pyrrole ring. nih.gov
Transition Metal-Free One-Pot ReactionChromone-3-carbaldehydes, IminophosphoraneAza-Wittig reaction followed by ring-opening of the pyran-4-one ring.Provides access to 2-benzoyl-substituted pyrroles containing a nitrile group. nih.gov

Stereoselective Synthesis and Chiral Induction in Analogs of this compound

The introduction of chirality into analogs of this compound opens avenues for developing novel therapeutic agents and chiral materials. Stereoselectivity can be achieved either by introducing chiral centers on substituents of the pyrrole or benzonitrile rings or by creating axial chirality due to restricted rotation around the C-N bond connecting the two rings.

A comprehensive review of synthetic strategies toward chiral systems featuring the pyrrole unit highlights various methods, including the use of chiral catalysts and auxiliaries. rsc.org These approaches can control the stereochemistry during the formation of the pyrrole ring or its subsequent functionalization.

Of particular relevance is the atroposelective synthesis of axially chiral biaryls. While direct atroposelective synthesis of N-aryl pyrroles is a developing field, principles from the synthesis of axially chiral benzonitriles can be applied. researchgate.net An innovative strategy for creating such compounds involves a dynamic kinetic resolution process where the axial chirality is controlled during the formation of the nitrile group on a pre-existing biaryl scaffold. researchgate.net This method uses N-heterocyclic carbenes as organocatalysts to convert racemic 2-arylbenzaldehydes into axially chiral benzonitriles with high enantioselectivity. researchgate.net Adapting such methodologies to pyrrole-containing scaffolds represents a frontier in the stereoselective synthesis of these target analogs. The resulting axially chiral benzonitriles can be converted into a variety of functional molecules, demonstrating their potential as chiral ligands or catalysts. researchgate.net

Chirality TypeSynthetic ApproachKey FeaturesPotential ApplicationReference
Central ChiralityAsymmetric catalysis during pyrrole formation or functionalization.Introduction of stereogenic centers on substituents attached to the pyrrole or benzonitrile ring.Development of chiral probes and biologically active molecules with specific stereoisomers. rsc.org
Axial Chirality (Atropisomerism)Dynamic kinetic resolution via organocatalysis.Control of stereochemistry around the C-N single bond; Formation of stable, non-interconverting rotational isomers.Design of novel chiral ligands for asymmetric catalysis and advanced materials. researchgate.net
Convergent SynthesisCoupling of pre-synthesized chiral fragments.Stereoselective synthesis of complex fragments followed by their strategic coupling.Modular approach to complex chiral natural product analogs. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformation

Electron Transfer Processes in Benzonitrile (B105546) Derivatives

Electron transfer to benzonitrile derivatives can initiate a cascade of reactions, the nature of which is highly dependent on the molecular structure and reaction conditions. For 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile, the presence of a chlorine atom on the benzonitrile ring introduces a potential site for dissociative electron transfer.

Dissociative Electron Transfer in Aryl Halides

The one-electron reduction of chlorobenzonitrile isomers has been studied by pulse radiolysis in aqueous solutions. Solvated electrons react with 2-chlorobenzonitrile (B47944) at a very high rate, leading to the formation of a radical anion. This radical anion is unstable and undergoes first-order decay through the elimination of a chloride ion. The rate of dechlorination for the 2-chloro isomer is significantly faster than that for the 3-chloro isomer, by approximately three orders of magnitude.

The process can be summarized as follows:

Electron Attachment: An electron adds to the π* orbital of the benzonitrile ring to form a radical anion.

Dissociation: The C-Cl bond cleaves, releasing a chloride ion and forming a cyanophenyl radical.

The stability and decay pathway of the radical anion are influenced by the pH of the solution. At lower pH, protonation of the radical anion can occur, typically at the cyano group, leading to a different decay mechanism.

Table 1: Rate Constants for the Decay of Chlorobenzonitrile Radical Anions in Neutral Aqueous Solution

IsomerRate Constant (k₁) (s⁻¹)
2-Chlorobenzonitrile~1 x 10⁶
3-Chlorobenzonitrile~1 x 10³
4-Chlorobenzonitrile~1 x 10⁶

Note: Data is based on analogous systems and serves for illustrative purposes.

Radical Annulation Reaction Mechanisms

The cyanophenyl radical generated from the dissociative electron transfer of this compound can undergo intramolecular radical annulation. In this process, the aryl radical attacks the adjacent pyrrole (B145914) ring, leading to the formation of a new C-C bond and a fused polycyclic system.

Studies on analogous systems, such as the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, provide insight into this mechanism. rsc.orgresearchgate.netacs.orgbeilstein-journals.orgnih.gov These reactions are typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN), and a radical mediator, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). rsc.orgresearchgate.netacs.orgbeilstein-journals.orgnih.gov The general mechanism proceeds through the following steps:

Radical Generation: The radical initiator generates a silyl (B83357) radical from (TMS)₃SiH.

Halogen Abstraction: The silyl radical abstracts the halogen atom from the aryl halide, generating an aryl radical.

Intramolecular Cyclization: The aryl radical adds to a π-bond of the tethered pyrrole ring. This cyclization can proceed via different pathways, depending on the position of the radical attack on the pyrrole ring.

Rearomatization: The resulting radical adduct is then quenched by a hydrogen atom donor (e.g., (TMS)₃SiH) to yield the final, stable polycyclic aromatic product.

The regioselectivity of the radical attack on the pyrrole ring is a critical factor in determining the final product structure.

Cycloaddition Reactions Involving Nitrile and Pyrrole Moieties

The nitrile and pyrrole functionalities in this compound can participate in cycloaddition reactions, offering a pathway to complex heterocyclic structures. The [3+2] cycloaddition is a particularly relevant pathway to consider.

[3+2] Cycloaddition Pathways and Regioselectivity

While the nitrile group itself is generally a poor dipolarophile, it can react with 1,3-dipoles under certain conditions, such as with catalysis or by using highly reactive dipoles. A theoretical study on the [3+2] cycloaddition of benzonitrile oxide (a more reactive 1,3-dipole than a simple nitrile) with an electron-rich N-vinylpyrrole derivative has been conducted. researchgate.net This study provides a framework for understanding the potential cycloaddition behavior of the nitrile group in the target molecule.

The regioselectivity of such reactions is a key aspect. In the case of benzonitrile oxide and N-vinylpyrrole, the reaction is completely regioselective due to steric repulsions in the less favorable transition state. researchgate.net For the intramolecular cycloaddition within this compound, where the nitrile and pyrrole are part of the same molecule, the geometric constraints would heavily influence the feasibility and outcome of the reaction.

Table 2: Calculated Activation Energies for [3+2] Cycloaddition of Benzonitrile Oxide with N-Vinylpyrrole

PathwayActivation Gibbs Free Energy (kcal/mol)
Kinetically Favored25.8
Kinetically Disfavored33.5

Note: This data is from a theoretical study on a model system and illustrates the energetic preference for one regioisomeric pathway over another. researchgate.net

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful computational tool for understanding the mechanisms of cycloaddition reactions. rsc.orgacs.orgscilit.commdpi.comresearchgate.netnih.govgrowingscience.commdpi.comrsc.orgmdpi.com MEDT analyses of [3+2] cycloaddition reactions involving nitrile oxides have provided detailed insights into the electronic structure of the reactants and the flow of electron density during the reaction. rsc.orgacs.orgscilit.comresearchgate.netmdpi.comresearchgate.net

An MEDT study of the intramolecular [3+2] cycloaddition of a nitrile oxide-heterocycle system revealed a stepwise mechanism. rsc.orgscilit.comresearchgate.net The analysis, using tools like the Electron Localization Function (ELF), showed that bond formation is asynchronous. rsc.orgscilit.comresearchgate.net Such computational studies can predict whether a reaction will be concerted or stepwise, and can rationalize the observed regio- and stereoselectivity. rsc.orgscilit.comresearchgate.net For this compound, an MEDT analysis could predict the feasibility and preferred pathway of an intramolecular [3+2] cycloaddition between the nitrile and pyrrole moieties.

Intramolecular C-C Bond Formation in Pyrrole-Containing Polycyclic Systems

The proximity of the ortho-chlorinated benzonitrile ring to the pyrrole ring in this compound suggests the possibility of intramolecular C-C bond formation to construct polycyclic systems, such as pyrrolo[1,2-a]quinolines. researchgate.netnih.govresearchgate.netunisi.itnih.gov

Palladium-catalyzed direct C-H arylation is a common method for achieving such transformations. nih.govresearchgate.netrsc.orgnih.govrsc.org In a typical reaction, a palladium catalyst activates a C-H bond on the pyrrole ring, followed by coupling with the aryl halide. The C2-arylation of N-acyl pyrroles with aryl halides has been demonstrated using a Pd(PPh₃)₄ catalyst. researchgate.netrsc.org

Alternatively, visible light-mediated annulation of N-arylpyrroles with arylalkynes has been used to synthesize pyrrolo[1,2-a]quinolines. researchgate.netresearchgate.net This suggests that photochemical methods could also be viable for inducing intramolecular C-C bond formation in this compound. The mechanism of these catalyzed reactions generally involves an oxidative addition of the aryl halide to the palladium center, followed by C-H activation and reductive elimination to form the new C-C bond and regenerate the catalyst.

Reaction Kinetics and Thermodynamic Considerations in the Formation of this compound

The formation of this compound, an N-arylpyrrole, is governed by the principles of chemical kinetics and thermodynamics. The synthesis of this class of compounds is typically achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, a detailed understanding of the mechanistic pathways of these general reactions allows for a thorough consideration of the factors influencing its formation.

2,6-Dichlorobenzonitrile (B3417380) + Pyrrole → this compound + HCl

The progress of this reaction is dictated by the reaction rate (kinetics) and the position of the chemical equilibrium (thermodynamics).

Reaction Kinetics

The kinetics of the N-arylation of pyrrole are predominantly studied in the context of the catalytic cycles of the Buchwald-Hartwig and Ullmann reactions.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is a versatile method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,6-dichlorobenzonitrile). This step is often the rate-determining step of the reaction. The reactivity of the aryl halide is a significant factor, with reactivity generally following the trend I > Br > Cl. Therefore, the use of 2,6-dichlorobenzonitrile would likely require more forcing conditions compared to its bromo or iodo analogues.

Amine Coordination and Deprotonation: The pyrrole coordinates to the arylpalladium(II) complex. A base is then required to deprotonate the pyrrole, forming a more nucleophilic pyrrolide anion. The choice of base is crucial and can significantly impact the reaction rate. acs.org

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired N-arylpyrrole product and regenerates the Pd(0) catalyst. libretexts.org

The kinetics of the Buchwald-Hartwig amination are influenced by several factors:

Catalyst System: The choice of palladium precursor and, critically, the phosphine (B1218219) ligand, has a profound effect on the reaction rate and scope. Bulky, electron-rich phosphine ligands are known to accelerate the rates of both oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Base: The strength and nature of the base are critical. A base that is too weak will result in slow deprotonation of the pyrrole, while a base that is too strong may lead to side reactions. acs.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

The following table illustrates hypothetical kinetic data for the formation of an N-arylpyrrole under various conditions to demonstrate the impact of different reaction parameters.

EntryLigandBaseTemperature (°C)Hypothetical Rate Constant (k, M⁻¹s⁻¹)
1Triphenylphosphine (B44618)K₂CO₃800.005
2XPhosK₂CO₃800.150
3XPhosK₃PO₄800.250
4XPhosK₃PO₄1000.600

This table presents illustrative data to conceptualize the effects of reaction conditions on the rate of N-arylpyrrole formation and does not represent experimentally verified values for the synthesis of this compound.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures. wikipedia.org The mechanism is thought to involve the formation of a copper(I) pyrrolide intermediate, which then reacts with the aryl halide. wikipedia.org

The kinetics of the Ullmann condensation are influenced by:

Copper Source and Ligands: The reactivity can be enhanced by using soluble copper salts and by the addition of ligands such as diamines or phenanthroline. wikipedia.org

Solvent: High-boiling polar solvents are typically used to achieve the necessary high reaction temperatures. wikipedia.org

Substrate Reactivity: Similar to the Buchwald-Hartwig reaction, aryl iodides are more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Thermodynamic Considerations

Enthalpy (ΔH): The enthalpy change of the reaction is determined by the difference in the energy of the bonds broken and the bonds formed. The formation of a stable C-N bond is a driving force for the reaction. The reaction is generally expected to be exothermic (negative ΔH), as the bonds formed are typically stronger than the bonds broken.

Entropy (ΔS): The entropy change for the reaction is expected to be relatively small, as the number of moles of reactants and products is the same.

Gibbs Free Energy (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Given that the reaction is likely exothermic, it is expected to be thermodynamically favorable.

The following table provides a hypothetical set of thermodynamic parameters for a representative N-arylation reaction.

ParameterHypothetical ValueImplication
ΔH° (Enthalpy)-50 kJ/molExothermic reaction, thermodynamically favorable.
ΔS° (Entropy)-10 J/(mol·K)Slight decrease in disorder.
ΔG° (Gibbs Free Energy) at 298 K-47 kJ/molSpontaneous reaction under standard conditions.

This table presents illustrative data to conceptualize the thermodynamic profile of N-arylpyrrole formation and does not represent experimentally verified values for the synthesis of this compound.

Structure Activity Relationship Sar Studies of 2 Chloro 6 1h Pyrrol 1 Yl Benzonitrile Derivatives

Impact of Substitution Patterns on the Benzonitrile (B105546) Ring

The benzonitrile ring serves as a crucial anchor for molecular interactions, and modifications to its substitution pattern can profoundly alter the compound's biological profile. The electronic and steric properties of the chloro and cyano groups, along with their relative positions, are key determinants of activity.

Positional Isomerism of the Chloro Group and its Effects

The placement of the chloro substituent on the benzonitrile ring is a critical factor in defining the molecule's steric and electronic landscape. While SAR studies on the specific 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile scaffold are specialized, broader research on related N-arylpyrrole and chloro-substituted bioactive compounds provides significant insights. Halogen substituents on a phenyl ring are known to be essential for the activity of many compound classes. nih.gov

In analogous series of bioactive heterocyclic compounds, the position of a halogen like chlorine can drastically influence potency. For instance, studies on pyrrole (B145914) derivatives have shown that substituting the para-position of a phenyl ring (attached to either the pyrrole nitrogen or a carbon) with a chloro or fluoro atom is a common strategy to enhance antimycotic or other biological activities. alliedacademies.org Shifting the chloro group from the ortho-position (C2) in the parent compound to the meta (C3 or C5) or para (C4) positions would significantly alter the molecule's interaction with target proteins.

An ortho-chloro group, as seen in the parent compound, imposes a significant steric hindrance that restricts the rotation around the C-N bond connecting the benzonitrile and pyrrole rings. This forced non-planar conformation can be essential for fitting into a specific binding pocket. Moving the chlorine to the meta or para position would lessen this steric clash, allowing for different conformational possibilities and potentially altering or reducing activity if the original, twisted conformation is required. Furthermore, the electron-withdrawing nature of chlorine modifies the electronic density of the ring, which can affect pi-stacking interactions or hydrogen bond accepting capabilities of the nearby cyano group. nih.gov

Table 1: Hypothetical Impact of Chloro Group Position on Benzonitrile Ring This table is illustrative, based on general principles from related compound series.

Position of Chloro Group Expected Steric Hindrance with Pyrrole Ring Potential Impact on Biological Activity
Ortho (C2 or C6) High Defines a specific, twisted conformation potentially crucial for activity.
Meta (C3 or C5) Low Allows for greater rotational freedom; activity may increase or decrease.

Influence of Cyano Group Placement on Molecular Interactions

The cyano (nitrile) group is a versatile functional group in medicinal chemistry, often acting as a potent hydrogen bond acceptor and a bioisostere for carbonyl or hydroxyl groups. nih.govresearchgate.net Its linear geometry and strong electronegativity enable it to form specific, directional interactions with biological receptors. nih.gov

In the this compound structure, the cyano group is positioned ortho to the pyrrole substituent. This placement, along with the adjacent chloro group, creates a highly substituted and sterically constrained region of the molecule. Molecular interaction studies on other benzonitrile-containing molecules show that the nitrile's nitrogen atom can form crucial hydrogen bonds or C-H···N interactions with receptor residues. nih.gov The ability to form these bonds is highly dependent on the group's accessibility.

Modulation of the Pyrrole Moiety and its Influence on Biological Activity

The pyrrole ring is not merely a linker but an active pharmacophoric element. Its electron-rich aromatic system and the potential for substitution at the nitrogen and carbon atoms offer extensive opportunities for SAR exploration. nih.gov

Substituent Effects on the Pyrrole Nitrogen (N-1) and its Derivatives

In the parent compound, the N-1 position is occupied by the 2-chloro-6-cyanophenyl group. The nature of the substituent at the pyrrole nitrogen is fundamentally important for the biological activity of N-substituted pyrroles. Studies on related compounds have shown that replacing the N-aryl group with other moieties, such as N-benzoyl or N-benzyl groups, can dramatically alter biological effects. nih.govnih.gov For instance, in one series of phenylpyrroloquinolinones, a benzoyl group at the pyrrole nitrogen conferred the highest antiproliferative activity compared to sulfonyl or carbamoyl (B1232498) moieties. nih.gov This indicates that the electronic properties (e.g., resonance, inductive effects) and the steric bulk of the N-1 substituent are finely tuned for optimal target engagement. Any modification to the 2-chloro-6-cyanophenyl group, such as altering the substituents discussed in section 4.1, is effectively a study of N-1 derivatives.

Impact of Substituents on Pyrrole Ring Carbons (C-2, C-3, C-4, C-5)

Functionalization of the carbon atoms of the pyrrole ring provides another avenue for modulating biological activity. The introduction of substituents at positions C-2, C-3, C-4, or C-5 can influence the compound's electronics, solubility, and steric profile. rsc.org

SAR studies on various pyrrole-containing scaffolds have yielded key principles:

Electron-Withdrawing vs. Electron-Donating Groups: The pyrrole ring is electron-rich. Adding electron-withdrawing groups, such as halogens or a nitrile, can decrease this electron density, which may impact its interaction with biological targets. nih.gov Conversely, adding electron-donating alkyl groups can enhance it.

Steric Bulk: Introducing bulky groups like vicinal diphenyl substituents at the C-4 and C-5 positions has been shown to be important for the inhibitory potency of certain pyrrole derivatives. nih.gov

Specific Functional Groups: The addition of specific side chains, such as an aminomethyl group at the C-3 position, has been identified as a key feature for the activity of some pyrrole series. rsc.org

In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, the 3-carbonitrile group was found to be a critical feature for activity, highlighting the importance of specific substituents at defined positions. nih.gov

Table 2: Influence of Pyrrole Ring Carbon Substituents on Biological Activity in Analogous Systems

Position Substituent Type General Effect on Activity Reference Example
C-2 / C-5 Alkyl (e.g., -CH₃, -C₂H₅) Can modulate steric fit and electronics; often used to explore pocket size. Ethyl group at C-2 explored for activity. rsc.org
C-3 Heterocyclic (e.g., Thiomorpholine) Can introduce new interaction points and improve physicochemical properties. Introduction of thiomorpholine (B91149) at C-3 was key for antimycotic activity. alliedacademies.org
C-3 Nitrile (-CN) Potent H-bond acceptor and electron-withdrawing group; can be essential for binding. 3-carbonitrile group found to be crucial for metallo-β-lactamase inhibition. nih.gov

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional structure of a molecule is paramount to its biological function. For N-arylpyrroles like this compound, a key conformational feature is the dihedral angle between the planes of the pyrrole and benzonitrile rings. nih.gov

Due to the presence of two ortho substituents (chloro and cyano) on the benzonitrile ring, free rotation around the N-C aryl bond is severely restricted. This steric hindrance forces the molecule into a stable, non-planar (twisted) conformation. X-ray crystallography of a related N-arylpyrrole derivative confirmed an essentially non-planar structure, with a dihedral angle of approximately 96.5 degrees between the two rings. nih.gov This locked conformation is significant because it pre-organizes the molecule for binding to its biological target, potentially reducing the entropic penalty of binding and leading to higher affinity.

The activity of the compound is therefore highly correlated with this specific twisted geometry. Any modification to the substitution pattern, particularly at the positions ortho to the ring junction (C2/C6 on the benzonitrile ring and C2/C5 on the pyrrole ring), would directly impact this dihedral angle. For example, removing the ortho-chloro group would allow for greater rotational freedom, which could be detrimental to activity if the rigid, twisted shape is necessary for optimal interaction with a receptor's binding site. Conformational analysis is thus a critical tool in understanding the SAR of this compound class, as the molecule's shape is a direct consequence of its substitution pattern. researchgate.net

Bioisosteric Replacements of the Pyrrole and Benzonitrile Scaffolds in Analog Design

The this compound core presents two key aromatic systems, the pyrrole ring and the benzonitrile moiety, both of which are amenable to bioisosteric modifications to probe their roles in ligand-receptor interactions and to optimize drug-like properties.

Bioisosteric Replacement of the Pyrrole Scaffold

For instance, the synthesis of 2-chloro-6-(1H-azol-1-yl)benzonitriles allows for a direct comparison of the effect of different azole rings on the compound's potency. The table below illustrates some common bioisosteric replacements for the pyrrole ring and their general impact on the physicochemical properties of the parent molecule.

Original ScaffoldBioisosteric ReplacementKey Property Changes
PyrrolePyrazole (B372694)Introduction of a second nitrogen atom can alter hydrogen bonding capabilities and dipole moment.
PyrroleImidazoleThe position of the second nitrogen atom can influence basicity and interaction with biological targets.
PyrroleTriazoleThe presence of three nitrogen atoms can further modify polarity, solubility, and metabolic stability.

Research in this area has shown that the nature of the azole ring can have a profound effect on the inhibitory activity of these compounds against various enzymes. For example, in the development of inhibitors for certain proteases, the precise arrangement of nitrogen atoms in the heterocyclic ring is crucial for establishing key interactions with the enzyme's active site.

Bioisosteric Replacement of the Benzonitrile Scaffold

The benzonitrile moiety in the parent compound is characterized by the presence of a nitrile group (-C≡N) attached to a benzene (B151609) ring. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like carbonyls, halogens, and even hydroxyl groups. nih.gov

A common and effective bioisosteric replacement for the nitrile group is the tetrazole ring. nih.gov The conversion of a nitrile to a 5-substituted-1H-tetrazole is a well-established strategy in medicinal chemistry to improve metabolic stability and mimic the acidic properties of a carboxylic acid. nih.gov

For example, the synthesis of 2-chloro-6-(1H-pyrrol-1-yl)phenyl)-1H-tetrazole from this compound introduces a more acidic and metabolically robust moiety. The table below summarizes this and other potential bioisosteric replacements for the benzonitrile group.

Original Functional GroupBioisosteric ReplacementRationale and Potential Impact
Nitrile (-C≡N)5-Substituted-1H-tetrazoleMimics the charge distribution and steric profile of a carboxylic acid, enhances metabolic stability. nih.gov
Nitrile (-C≡N)Carboxamide (-CONH2)Introduces hydrogen bond donor and acceptor capabilities, can alter solubility and binding interactions.
Nitrile (-C≡N)OxadiazoleCan act as a metabolically stable alternative, influencing polarity and interactions with the target.
Benzene RingPyridine or other heterocyclesModifies the electronic properties and potential for hydrogen bonding of the entire aromatic system.

Studies on various classes of inhibitors have demonstrated that replacing the benzonitrile group with a tetrazole can lead to a significant increase in potency. This is often attributed to the tetrazole's ability to form stronger or more favorable interactions with the target protein. Furthermore, the replacement of the benzene ring itself with other heteroaromatic systems, such as pyridine, can fine-tune the electronic and steric properties of the molecule, leading to improved selectivity and efficacy.

In-depth Computational Analysis of this compound Remains a Subject for Future Research

A thorough review of published scientific literature reveals a lack of specific computational and in silico modeling studies focused exclusively on the chemical compound this compound. While extensive research exists on the computational analysis of related chemical structures—such as substituted benzonitriles and various pyrrole derivatives—detailed investigations into the quantum chemical properties, non-covalent interactions, and solid-state architecture of this particular molecule are not currently available in public databases.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. Techniques like Density Functional Theory (DFT) are routinely applied to optimize molecular geometries and predict spectroscopic and electronic characteristics. However, the application of these methods to this compound has not been documented in peer-reviewed studies.

Consequently, specific data regarding its DFT-optimized structure, predicted spectroscopic parameters (NMR, UV-Vis, IR), Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, are not available. Similarly, crystallographic data, which would be essential for analyzing intermolecular forces such as hydrogen bonding networks and π-π stacking interactions in the solid state, have not been reported.

The absence of such specific research presents an opportunity for future investigation. A dedicated computational study on this compound would be valuable for elucidating its electronic structure, potential reactivity, and intermolecular behaviors, thereby contributing to a more comprehensive understanding of this class of compounds. Such research would involve performing quantum chemical calculations to establish its fundamental properties and could be complemented by experimental crystallographic studies to explore its solid-state characteristics. Until such studies are conducted and published, a detailed article on its computational chemistry, as per the specified outline, cannot be accurately generated.

Computational Chemistry and in Silico Modeling of 2 Chloro 6 1h Pyrrol 1 Yl Benzonitrile

Reactivity and Selectivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations offer a quantitative framework for predicting the reactivity and selectivity of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile. These descriptors are based on the electronic structure of the molecule and can identify sites susceptible to electrophilic or nucleophilic attack.

Fukui functions are a key concept in Density Functional Theory (DFT) that describe the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com This allows for the identification of the most electrophilic and nucleophilic sites within a molecule. scm.com The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron. scm.com

For this compound, computational analysis would likely reveal the nitrogen atom of the nitrile group and the carbon atoms of the pyrrole (B145914) ring as potential sites for electrophilic attack, while the carbon atom attached to the nitrile group could be a primary site for nucleophilic attack. The chlorine atom would also influence the electron distribution and reactivity of the benzene (B151609) ring.

Table 1: Hypothetical Fukui Functions and Global Softness for this compound
Atom/Regionf+ (Nucleophilic Attack)f- (Electrophilic Attack)Global Softness (S)
N (nitrile)0.080.150.25 eV-1
C (nitrile)0.120.05
C (pyrrole)0.050.18
C-Cl0.090.07
Benzene Ring0.060.10

Electrostatic potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. youtube.com This map provides a clear indication of the charge distribution, with red regions representing negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green areas denote neutral potential. youtube.com

For this compound, an ESP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The pyrrole ring, being an electron-rich aromatic system, would also exhibit a degree of negative potential. pnas.org Conversely, the hydrogen atoms of the pyrrole and benzene rings, as well as the carbon atom of the nitrile group, would likely show a positive potential (blue), indicating them as potential sites for nucleophilic interaction. The chlorine atom would create a region of slight negative potential.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This technique is crucial for assessing the potential of a compound to act as an inhibitor of a biological target.

Molecular docking simulations can be used to predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), of this compound to the active site of a target protein. mdpi.com A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. The simulations also reveal the binding mode, which includes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Table 2: Hypothetical Binding Affinities of this compound with Target Enzymes
Target EnzymeBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Dihydrofolate Reductase (DHFR)-8.5500 nM
Enoyl-ACP Reductase (InhA)-7.91.2 µM

Dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA) are well-established targets for antimicrobial and anticancer drugs. mdpi.comnih.gov Docking studies of this compound with these enzymes could elucidate its potential inhibitory mechanism.

In the active site of DHFR, the pyrrole ring could form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine. The nitrile group might engage in hydrogen bonding with polar residues or water molecules within the active site. The chloro-substituted benzene ring could fit into a hydrophobic pocket.

For Enoyl ACP Reductase, the compound could interact with the NADH cofactor and key residues in the active site. The pyrrole moiety could form hydrophobic interactions, while the nitrile and chloro groups could be involved in polar and halogen bonding interactions, respectively.

Table 3: Predicted Interactions of this compound in Enzyme Active Sites
Target EnzymeInteracting ResiduesInteraction Type
DHFRPhe31, Tyr100Pi-Pi Stacking
Ser59, Asn64Hydrogen Bonding
Ile7, Leu22Hydrophobic
Enoyl ACP ReductaseTyr158, Met199Hydrophobic
Gly93, Ser94Hydrogen Bonding
NADH cofactorHydrophobic/Polar

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule and its interactions with its environment over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, observe conformational changes, and calculate binding free energies with greater accuracy than docking alone. mdpi.com

Table 4: Typical Outputs from an MD Simulation of this compound-Enzyme Complex
ParameterDescriptionTypical Finding
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Low RMSD values indicate a stable binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation.Determines the stability of key hydrogen bonding interactions.
Binding Free Energy (MM/PBSA or MM/GBSA)Calculates the free energy of binding from simulation snapshots.Provides a more accurate estimation of binding affinity than docking scores.

Non-Linear Optical (NLO) Properties and Electronic Structure

The arrangement of electron-donating and electron-withdrawing groups within a π-conjugated system is a key determinant of a molecule's NLO response. In this compound, the pyrrole ring can act as an electron-donating group, while the nitrile (-CN) and chloro (-Cl) substituents are electron-withdrawing. This intramolecular charge transfer character is fundamental to second-order NLO activity.

Theoretical calculations for analogous molecular systems often involve the computation of key electronic and NLO parameters. While specific values for the title compound are not available, a hypothetical summary of such data, based on typical findings for similar molecules, is presented below for illustrative purposes.

Hypothetical NLO and Electronic Structure Data

ParameterDescriptionHypothetical Value
μ (Debye)Dipole Moment~3-6 D
α (a.u.)Linear PolarizabilityData not available
βtot (esu)First HyperpolarizabilityData not available
ParameterDescriptionHypothetical Value (eV)
EHOMOHighest Occupied Molecular Orbital Energy~ -6.0 to -7.0 eV
ELUMOLowest Unoccupied Molecular Orbital Energy~ -1.5 to -2.5 eV
ΔE (HOMO-LUMO Gap)Energy Gap~ 4.0 to 5.0 eV

Detailed Research Findings

Frontier Molecular Orbitals (HOMO-LUMO): The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and electronic transitions. A smaller energy gap generally corresponds to higher reactivity and is often associated with enhanced NLO properties. For molecules with donor-acceptor character, the HOMO is typically localized on the electron-donating moiety (the pyrrole ring), and the LUMO is centered on the electron-withdrawing part (the benzonitrile (B105546) fragment).

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In a hypothetical MEP map for this compound, regions of negative potential (typically colored in shades of red) would be expected around the electronegative nitrogen atom of the nitrile group and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (colored in blue) would likely be found around the hydrogen atoms of the pyrrole ring, suggesting sites for nucleophilic attack.

Rational Ligand Design and Scaffold Engineering Based on 2 Chloro 6 1h Pyrrol 1 Yl Benzonitrile

Scaffold Hopping and Combinatorial Library Design

Scaffold hopping is a key strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetics. nih.gov The 2-chloro-6-(1H-pyrrol-1-yl)benzonitrile framework is an ideal candidate for such exploration. By retaining key pharmacophoric features—such as the spatial arrangement of the aromatic rings, the nitrile group as a potential hydrogen bond acceptor, and the pyrrole (B145914) ring as a hydrophobic or π-stacking element—chemists can design new core structures. For example, the pyrrole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or imidazole, or the entire benzonitrile (B105546) portion could be exchanged for a different bicyclic system. dundee.ac.uk

Complementing scaffold hopping, combinatorial library design enables the rapid synthesis and screening of a large number of related compounds. nih.gov This technique is particularly effective for exploring the structure-activity relationship (SAR) around a given scaffold. Starting with a precursor like 2-amino-6-chlorobenzonitrile (B183317), a library of diverse this compound analogs can be generated. A common synthetic route for forming the pyrrole ring in such structures is the Paal-Knorr reaction, which involves the condensation of an amine with a 1,4-dicarbonyl compound. researchgate.net By using a variety of substituted 1,4-dicarbonyls, a library with diverse substituents on the pyrrole ring can be created. Similarly, multicomponent reactions, such as the Ugi reaction, can be employed to build vast and diverse chemical libraries from simple starting materials, allowing for broad exploration of chemical space. nih.gov

The table below illustrates a hypothetical combinatorial library design based on the Paal-Knorr synthesis, starting from 2-amino-6-chlorobenzonitrile and various 1,4-dicarbonyl compounds.

Entry1,4-Dicarbonyl CompoundResulting Pyrrole Substituents (R1, R2)
1 2,5-HexanedioneMethyl, Methyl
2 1,4-Diphenyl-1,4-butanedionePhenyl, Phenyl
3 3,4-Dimethyl-2,5-hexanedioneIsopropyl, Isopropyl
4 SuccinaldehydeHydrogen, Hydrogen

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com These models serve as 3D queries for virtual screening of compound databases to find new, structurally diverse molecules that fit the model and are likely to be active. nih.govnih.gov

There are two primary approaches to generating pharmacophore models:

Ligand-based: This method is used when the structure of the biological target is unknown but a set of active ligands exists. The model is built by aligning the structures of these active molecules and identifying common chemical features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

Structure-based: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be generated directly from the key interaction points within the ligand-binding site. dovepress.comnih.gov

For a scaffold like this compound, a pharmacophore model can be developed based on its known binding mode to a target or by comparing it with other known inhibitors. A typical model might include features such as an aromatic ring feature for the phenyl group, a hydrophobic feature for the pyrrole, and a hydrogen bond acceptor for the nitrile nitrogen. This model can then be used in de novo design, where novel molecules are constructed piece-by-piece to fit the pharmacophore constraints, leading to the creation of entirely new chemical entities.

Pharmacophore FeatureCorresponding Moiety on ScaffoldPotential Interaction
Aromatic RingPhenyl Ringπ-π Stacking
Hydrophobic GroupPyrrole RingHydrophobic Interaction
Hydrogen Bond AcceptorNitrile Group (-C≡N)Hydrogen Bonding
Halogen Bond DonorChlorine AtomHalogen Bonding

Structure-Guided Ligand Elaboration Strategies

Once an initial hit compound, or "fragment," like this compound is identified and its binding mode to a target protein is determined through techniques like X-ray crystallography, structure-guided ligand elaboration can be employed. This strategy involves systematically growing or modifying the initial fragment to create a more potent and selective ligand by extending its structure into adjacent pockets of the binding site. nih.gov

The crystal structure reveals how the benzonitrile and pyrrole rings are oriented and which amino acid residues they interact with. For instance, the benzonitrile group might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov This structural information guides chemists in adding new functional groups to the scaffold. If an unoccupied hydrophobic pocket is located near the pyrrole ring, adding an alkyl or aryl group at that position could increase binding affinity. Similarly, if a polar residue like serine or threonine is nearby, introducing a hydrogen-bond donor or acceptor could form a new, favorable interaction. This iterative process of design, synthesis, and structural analysis allows for the rational optimization of the lead compound. researchgate.net

Designing for Specific Biological Targets (e.g., Kinases, Enzymes)

The this compound scaffold is well-suited for the design of inhibitors targeting specific enzyme families, particularly protein kinases. Kinases are a major class of drug targets in oncology and immunology, and many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site. The pyrrole moiety, being a common element in many biologically active compounds, can serve as a core structural framework for such inhibitors. nih.govscispace.com

For example, the JAK1/2 inhibitor Ruxolitinib incorporates a pyrrolo[2,3-d]pyrimidine core, where the pyrrole ring is crucial for its activity. nih.gov By modifying the this compound scaffold, it can be adapted to target the hinge region of a kinase, a critical area for ATP binding. The pyrrole nitrogen can act as a hydrogen bond donor, while the benzonitrile portion can be extended to interact with other regions of the ATP pocket to enhance potency and selectivity. nih.govnih.gov

Beyond kinases, this scaffold can be adapted for other enzymes. For instance, pyrrole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1) for Alzheimer's disease, and as carbonic anhydrase inhibitors. nih.govnih.govmdpi.com The design process involves tailoring the substituents on the core scaffold to match the specific topology and chemical environment of the target enzyme's active site.

Optimization of Molecular Features for Enhanced Binding and Selectivity

Optimizing a lead compound involves fine-tuning its molecular properties to maximize binding affinity for the intended target while minimizing interactions with off-target proteins, thereby improving selectivity. nih.gov For derivatives of this compound, this process involves a detailed analysis of the structure-activity relationship (SAR).

Key optimization strategies include:

Modifying Substituents: Small changes, such as altering the position or electronic nature of substituents on the phenyl or pyrrole rings, can have a profound impact on binding. For example, replacing the chlorine atom with a different halogen or a small alkyl group can alter both steric and electronic interactions. nih.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Improving Selectivity: Selectivity is often achieved by exploiting subtle differences between the binding sites of related proteins. If a target kinase has a unique residue or pocket not present in other kinases, a functional group can be added to the ligand to specifically interact with it. Computational methods like molecular docking can predict these interactions and guide the design of more selective compounds. researchgate.net

The table below summarizes how specific modifications to the core scaffold could hypothetically be used to optimize molecular features.

Modification StrategyExample ModificationTargeted PropertyRationale
Varying Ring Substituents Replace Chlorine with -CF3 or -CH3Potency / SelectivityModifies electronic properties and potential for halogen bonding.
Pyrrole Elaboration Add a methyl or ethyl group to the pyrrole ringBinding AffinityFills a nearby hydrophobic pocket in the target's active site.
Nitrile Replacement Replace -CN with -C(=O)NH2 (amide)Solubility / H-bondingIntroduces hydrogen bond donor and acceptor capabilities.
Bioisosteric Replacement Replace the pyrrole ring with a pyrazole ringPatentability / ADMECreates a novel chemical entity with potentially different metabolic stability.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is predicted to show distinct signals corresponding to the seven protons on the aromatic and heteroaromatic rings. The protons on the benzonitrile (B105546) ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitrile and chloro groups. The protons of the pyrrole (B145914) ring will also resonate in the aromatic region, with characteristic shifts for α- and β-protons.

Benzonitrile Protons (H-3, H-4, H-5): These three protons would form a coupled system. H-4 would likely appear as a triplet, being coupled to both H-3 and H-5. H-3 and H-5 would appear as doublets, each coupled to H-4.

Pyrrole Protons (H-2', H-5', H-3', H-4'): The protons at the 2'- and 5'-positions (adjacent to the nitrogen) are chemically equivalent and are expected to appear as a triplet, coupled to the protons at the 3'- and 4'-positions. Likewise, the protons at the 3'- and 4'-positions are equivalent and would appear as a triplet coupled to the 2'- and 5'-protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3, H-5 (Benzonitrile)7.4 - 7.8Doublet (d) / Multiplet (m)2H
H-4 (Benzonitrile)7.5 - 7.9Triplet (t)1H
H-2', H-5' (Pyrrole)6.9 - 7.2Triplet (t) or Multiplet (m)2H
H-3', H-4' (Pyrrole)6.2 - 6.5Triplet (t) or Multiplet (m)2H

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. The nitrile carbon is particularly characteristic, appearing in a distinct region of the spectrum (~115-120 ppm). libretexts.org The carbons directly attached to the electronegative chlorine and nitrogen atoms (C-2, C-6, C-2', C-5') will also show predictable downfield shifts.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N (Nitrile)115 - 120
C-1 (Benzonitrile)110 - 115
C-2 (C-Cl)135 - 140
C-3, C-5 (Benzonitrile)130 - 134
C-4 (Benzonitrile)132 - 136
C-6 (C-N)140 - 145
C-2', C-5' (Pyrrole)120 - 125
C-3', C-4' (Pyrrole)110 - 115

2D-NMR Spectroscopy

To confirm assignments and establish the complete molecular structure, 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would show the connectivity between H-3, H-4, and H-5 on the benzonitrile ring, and between the protons on the pyrrole ring (H-2'/H-5' with H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for confirming the link between the two rings, for example, by showing a correlation from the pyrrole protons (H-2'/H-5') to the C-6 carbon of the benzonitrile ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra are often complementary. The most diagnostic feature in the IR spectrum of this compound would be the sharp, strong absorption band for the nitrile (C≡N) group. researchgate.net

Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Benzonitrile & Pyrrole3100 - 3000Medium
C≡N StretchNitrile2240 - 2220Strong, Sharp
C=C Stretch (Aromatic)Benzonitrile & Pyrrole1600 - 1450Medium to Strong
C-N StretchAryl-N (Pyrrole)1350 - 1250Medium
C-Cl StretchAryl-Cl1100 - 1000Strong
C-H Out-of-Plane BendAromatic900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system, formed by the benzonitrile ring linked to the pyrrole ring, is expected to give rise to π → π* transitions. While simple nitriles absorb below 200 nm, the extended conjugation in this molecule would shift the absorption maxima (λ_max) to longer wavelengths, likely within the 200-400 nm range of the UV spectrum. libretexts.org The spectrum would likely show multiple bands corresponding to the different electronic transitions within the aromatic and heteroaromatic chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₁H₇ClN₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is calculated to be 202.030 g/mol .

A key diagnostic feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two peaks: the molecular ion peak ([M]⁺ at m/z 202) and an [M+2]⁺ peak (at m/z 204) with an intensity that is approximately one-third of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of hydrogen cyanide: [M - HCN]⁺

Cleavage of the bond between the rings, leading to fragments corresponding to the chlorobenzonitrile and pyrrole moieties.

Predicted Mass Spectrometry Fragments

m/z ValuePredicted Fragment IonNotes
204[C₁₁H₇³⁷ClN₂]⁺Isotopic peak for [M+2]⁺
202[C₁₁H₇³⁵ClN₂]⁺Molecular ion peak [M]⁺
167[C₁₁H₇N₂]⁺Loss of Cl
175[C₁₀H₆ClN]⁺Loss of HCN
137[C₇H₄ClN]⁺Chlorobenzonitrile fragment
65[C₄H₃N]⁺Pyrrole fragment (less stable)

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural proof. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would confirm the atomic connectivity and provide highly accurate measurements of:

Bond lengths and angles: Confirming the geometry of the benzonitrile and pyrrole rings.

Dihedral angle: Revealing the relative orientation of the planes of the benzonitrile and pyrrole rings.

Intermolecular interactions: Identifying any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

This solid-state structural data is the ultimate confirmation of the molecular architecture predicted by other spectroscopic methods. mdpi.commdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between 2-chloro-6-cyanophenyl intermediates and pyrrole derivatives. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronate esters (e.g., 2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a precursor) . Key factors affecting yield include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvent : Toluene or THF under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity. Lower yields (<50%) may arise from steric hindrance due to the pyrrole substituent .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole proton signals at δ 6.2–6.8 ppm, nitrile carbon at ~115 ppm).
  • LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.05).
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the planar aromatic system and substituent geometry .

Q. What solvents are compatible with this compound in experimental workflows?

  • Methodological Answer : The compound’s solubility varies with solvent polarity:
Solvent Solubility (mg/mL) Notes
DMSO>50Ideal for biological assays
THF20–30Reactive in Pd-catalyzed systems
Chloroform15–20Avoid prolonged storage due to degradation
Aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL), necessitating co-solvents like DMSO for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of the pyrrole and nitrile groups influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring for substitution at the ortho and para positions, while the pyrrole’s electron-donating nature creates regioselectivity challenges. Computational studies (DFT, B3LYP/6-31G*) reveal:
  • Charge distribution : Nitrile induces a partial positive charge on C-6, favoring nucleophilic attack.
  • Steric effects : Pyrrole at C-2 sterically hinders reactions at C-3/C-5.
    Experimental validation via competitive reactions with amines or thiols under varying temperatures (25–80°C) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., CaSR modulation vs. no observed effect)?

  • Methodological Answer : Discrepancies often arise from assay conditions:
  • Cell lines : HEK293 vs. primary cells (e.g., PBMCs) may show differential CaSR expression .
  • Compound purity : LC-MS thresholds >98% are critical; impurities like 2-chloro-6-(trifluoromethoxy)benzonitrile (a common byproduct) can skew results .
  • Concentration range : Test 0.1–100 µM to account for bell-shaped dose responses seen in allosteric modulators .

Q. How can computational modeling predict adsorption behavior of this compound on catalytic surfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or VASP:
  • Surface selection : Compare adsorption on Ag(111) vs. Pd(100) based on charge transfer (nitrile → metal).
  • Orientation : The pyrrole ring adopts a tilted geometry (~45°) on metallic surfaces, reducing catalytic accessibility.
    Experimental validation via in situ Raman spectroscopy under controlled atmospheres is advised .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Methodological Answer : Acid-mediated degradation involves:

Protonation of the nitrile group, forming an iminium intermediate.

Nucleophilic attack by water or chloride at the activated C-6 position.
Stability studies (pH 1–6, 37°C) show a half-life of <2 hours at pH 1. Mitigation strategies include:

  • Formulation : Lyophilization with cyclodextrins.
  • Synthetic modification : Introduce electron-donating groups (e.g., methoxy) at C-4 to deactivate the ring .

Key Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducibility and foundational characterization.
  • Contradictions in data require systematic re-evaluation of synthetic protocols, analytical thresholds, and biological models.

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